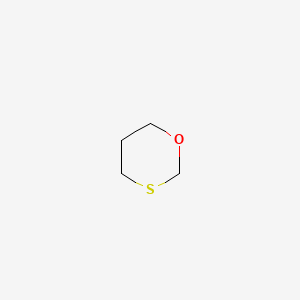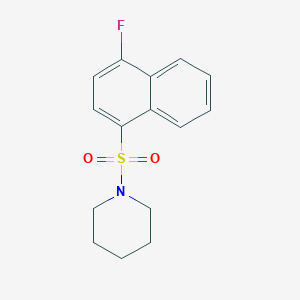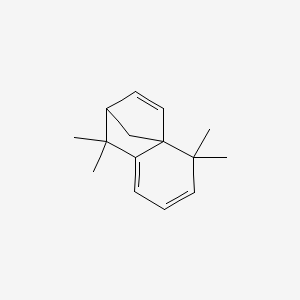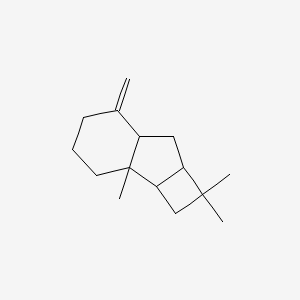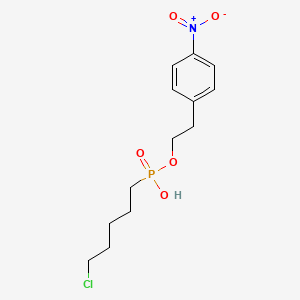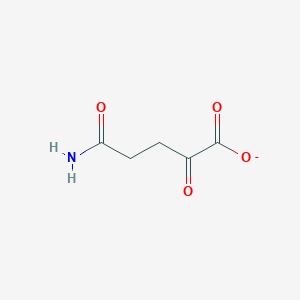
Phenyltoloxamine
Overview
Description
Phenyltoloxamine is an antihistamine with sedative and analgesic effects. It is commonly used in combination with other drugs such as paracetamol (acetaminophen) to enhance their effects . This compound is a member of the ethanolamine class of antihistaminergic drugs and acts as a H1 receptor blocker .
Preparation Methods
Phenyltoloxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2-benzylphenol with N,N-dimethylethanolamine under specific conditions to form the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Phenyltoloxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyltoloxamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Commonly used in combination with other drugs to enhance their analgesic and antitussive effects.
Industry: Utilized in the production of pharmaceutical products and over-the-counter medications.
Mechanism of Action
Phenyltoloxamine exerts its effects by blocking the H1 receptor, thereby interfering with the agonist activity of histamine . This action helps to attenuate inflammatory processes and is used to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria. Additionally, this compound acts as an adjuvant analgesic, augmenting the analgesic effect of acetaminophen and potentiating the effects of other drugs like codeine .
Comparison with Similar Compounds
Phenyltoloxamine is similar to other first-generation H1 antihistamines such as diphenhydramine and chlorpheniramine. it is unique in its ability to potentiate the effects of analgesics and antitussives, making it particularly useful in combination therapies . Other similar compounds include:
Diphenhydramine: Another first-generation H1 antihistamine with sedative effects.
Chlorpheniramine: A first-generation H1 antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for its antihistaminic properties.
This compound’s unique combination of antihistaminic, sedative, and analgesic properties makes it a valuable compound in both medical and industrial applications.
Properties
Key on ui mechanism of action |
As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either. |
|---|---|
CAS No. |
92-12-6 |
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-(2-benzylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
IZRPKIZLIFYYKR-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
Key on ui other cas no. |
92-12-6 |
Pictograms |
Irritant |
Related CAS |
6152-43-8 (hydrochloride) |
Synonyms |
N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)
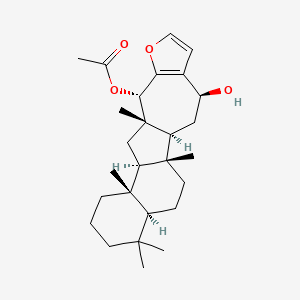

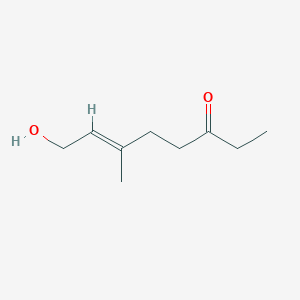
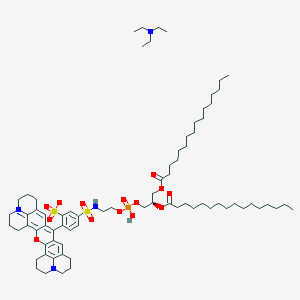
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
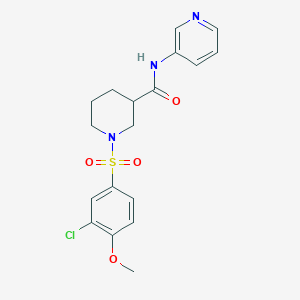
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
